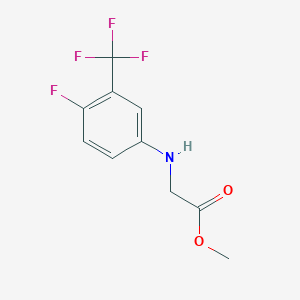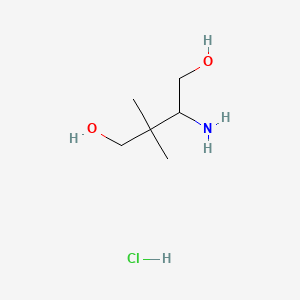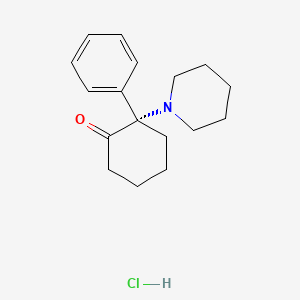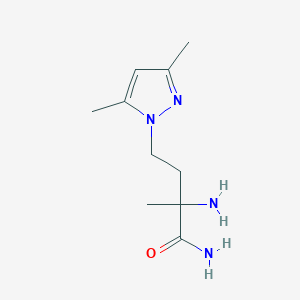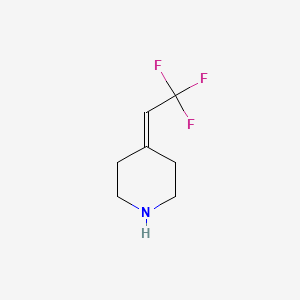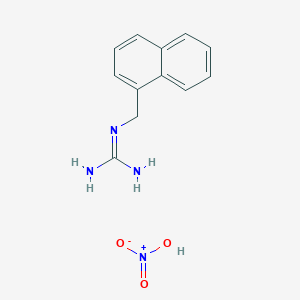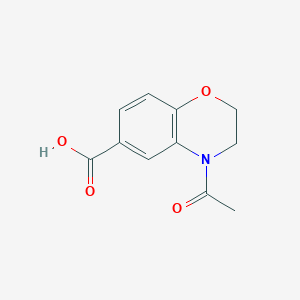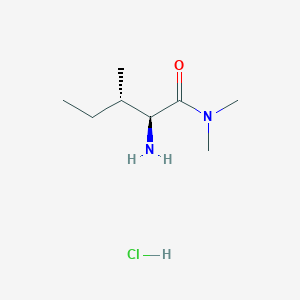
(2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride typically involves several steps, including the resolution of racemic mixtures and the use of chiral catalysts. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst to obtain the desired stereoisomer. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize yield and purity while minimizing waste and production costs. The use of advanced technologies such as flow microreactors can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-Hydroxybupropion hydrochloride: This compound is a major metabolite of bupropion and has similar stereochemistry.
(S)-Duloxetine hydrochloride: Another chiral compound with significant biological activities.
S-(+)-Fluoxetine hydrochloride: Known for its use as an antidepressant.
Uniqueness
Its ability to interact with specific molecular targets makes it a valuable compound for research and development in medicinal chemistry and pharmaceuticals .
Propriétés
Formule moléculaire |
C8H19ClN2O |
|---|---|
Poids moléculaire |
194.70 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-N,N,3-trimethylpentanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-5-6(2)7(9)8(11)10(3)4;/h6-7H,5,9H2,1-4H3;1H/t6-,7-;/m0./s1 |
Clé InChI |
JEACMXVVRMJOIY-LEUCUCNGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N(C)C)N.Cl |
SMILES canonique |
CCC(C)C(C(=O)N(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13484215.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484220.png)
![tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate](/img/structure/B13484230.png)

